Cas no 114432-13-2 (Fantofarone)

Fantofarone structure
Fantofarone structure
Nome del prodotto:Fantofarone
Numero CAS:114432-13-2
MF:C31H38N2O5S
MW:550.708827495575
MDL:MFCD00867144
CID:151722
PubChem ID:119349

Fantofarone Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzeneethanamine,3,4-dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]-
    • Benzeneethanamine,3,4-dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]ph...
    • N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine
    • Fantofarona
    • Fantofarone
    • Fantofaronum
    • SR-33557
    • 2-Isopropyl-1-[[4-[3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propoxy]phenyl]sulfonyl]indolizine
    • 3,4-Dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]benzeneethanamine
    • Fantofaronum [INN-Latin]
    • Fantofarona [INN-Spanish]
    • SR 33557
    • KU213XYO69
    • sr33557
    • 3,4-Dimethoxy-N-methyl-N-(3-(4-((2-(1-methylethyl)-1-indolizinyl)sulfonyl)phenoxy)propyl)benzeneethanmine
    • 1-((p-(3-((3,4-Dimethoxyphenethyl)methylamino)propoxy)phenyl)sulfonyl)-2-isopropylindolizine
    • Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-(3-(4-((2-(1-methylethyl)-1-indolizinyl)sulfonyl)phenoxy)propyl)-
    • N-(3,4-dimethoxyphenethyl)-3-(4-((2-is
    • N-(3,4-dimethoxyphenethyl)-3-(4-((2-isopropylindolizin-1-yl)sulfonyl)phenoxy)-N-methylpropan-1-amine
    • Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-(3-
    • SCHEMBL77818
    • AC-35860
    • N-(3,4-Dimethoxyphenethyl)-3-(4-(2-isopropylindolizin-1-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
    • 114432-13-2
    • FANTOFARONE [MI]
    • FANTOFARONE [INN]
    • Fantofarone [INN:BAN]
    • DTXSID30150729
    • UNII-KU213XYO69
    • EX-A1900
    • D93346
    • AS-56270
    • BDBM50101905
    • Benzeneethanamine, 3,4-dimethoxy-N-methyl-N-[3-[4-[[2-(1-methylethyl)-1-indolizinyl]sulfonyl]phenoxy]propyl]-
    • BCP29553
    • AKOS037515619
    • Q5434391
    • SR 33557; SR-33557; SR33557
    • CHEMBL285855
    • Fantofarone?
    • CS-0025047
    • NS00122352
    • HY-105117
    • DA-63370
    • (2-(3,4-Dimethoxy-phenyl)-ethyl)-(3-(4-(2-isopropyl-indolizine-1-sulfonyl)-phenoxy)-propyl)-methyl-amine
    • DTXCID7073220
    • Fantofaronum (INN-Latin)
    • Fantofarona (INN-Spanish)
    • 2-isopropyl-1-((4-(3-(N-methyl-N-(3,4-dimethoxy-beta-phenethyl)amino)propoxy)benzenesulfonyl))indolizine
    • [2-(3,4-Dimethoxy-phenyl)-ethyl]-{3-[4-(2-isopropyl-indolizine-1-sulfonyl)-phenoxy]-propyl}-methyl-amine
    • MDL: MFCD00867144
    • Inchi: 1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3
    • Chiave InChI: ITAMRBIZWGDOHW-UHFFFAOYSA-N
    • Sorrisi: S(C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])OC([H])([H])[H])(C1=C2C([H])=C([H])C([H])=C([H])N2C([H])=C1C([H])(C([H])([H])[H])C([H])([H])[H])(=O)=O

Proprietà calcolate

  • Massa esatta: 550.25000
  • Massa monoisotopica: 550.25
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 39
  • Conta legami ruotabili: 13
  • Complessità: 825
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • XLogP3: 6.7
  • Superficie polare topologica: 77.9
  • Conta Tautomer: niente

Proprietà sperimentali

  • Densità: dz 1.21 g/cm3
  • Punto di fusione: 82-83°
  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • Indice di rifrazione: 1.573
  • PSA: 77.86000
  • LogP: 6.93690
  • pka: 8.34 ± 0.05(at 25℃)

Fantofarone Informazioni sulla sicurezza

  • Condizioni di conservazione:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fantofarone Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22546-100mg
Fantofarone
114432-13-2 98%
100mg
¥8517.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4669-50mg
Fantofarone
114432-13-2 98.36%
50mg
¥ 5698 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4669-1 mg
Fantofarone
114432-13-2 96.13%
1mg
¥401.00 2022-04-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F884400-1mg
Fantofarone
114432-13-2 ≥98%
1mg
¥718.20 2022-01-13
ChemScence
CS-0025047-10mg
Fantofarone
114432-13-2 99.91%
10mg
$150.0 2022-04-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T4669-50 mg
Fantofarone
114432-13-2 96.13%
50mg
¥6155.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22546-50mg
Fantofarone
114432-13-2 98%
50mg
¥5533.00 2023-09-09
S e l l e c k ZHONG GUO
S0419-25mg
Fantofarone
114432-13-2
25mg
¥12031.11 2022-04-26
MedChemExpress
HY-105117-100mg
Fantofarone
114432-13-2 99.91%
100mg
¥6500 2024-04-20
MedChemExpress
HY-105117-25mg
Fantofarone
114432-13-2 99.91%
25mg
¥3000 2024-04-20

Fantofarone Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:114432-13-2)Fantofarone
A1009735
Purezza:99%/99%/99%/99%/99%/99%
Quantità:10mg/25mg/50mg/100mg/500mg/1ml
Prezzo ($):154.0/311.0/518.0/676.0/1367.0/165.0
atkchemica
(CAS:114432-13-2)Fantofarone
CL1880
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta